molecular formula C11H9Cl2N3O2 B5588838 1-[(2,4-DICHLOROPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE

1-[(2,4-DICHLOROPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE

Cat. No.: B5588838
M. Wt: 286.11 g/mol
InChI Key: KSGGFVJARIYNOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,4-DICHLOROPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE is a synthetic organic compound belonging to the imidazole class of heterocyclic compounds It is characterized by the presence of a 2,4-dichlorophenyl group, a methyl group, and a nitro group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-DICHLOROPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE typically involves the nitration of a precursor compound, such as 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one . The nitration process can be carried out in a continuous flow microreactor system, which allows for precise control of reaction conditions, including temperature, flow rate, and residence time. The use of mixed acids, such as nitric acid and sulfuric acid, is common in this process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes using batch reactors or continuous flow systems. The choice of solvent, such as dichloroethane or dichloroethylene, can impact the efficiency of the reaction and the yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[(2,4-DICHLOROPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate nucleophilic substitution reactions.

Major Products:

    Reduction of the Nitro Group: The major product is the corresponding amino derivative.

    Substitution Reactions: Various substituted imidazole derivatives can be formed depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-[(2,4-DICHLOROPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The imidazole ring can also bind to metal ions, affecting enzyme activity and disrupting cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-[(2,4-DICHLOROPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its combination of a nitro group and a dichlorophenyl group makes it a versatile compound for various applications.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-2-methyl-5-nitroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3O2/c1-7-14-5-11(16(17)18)15(7)6-8-2-3-9(12)4-10(8)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGGFVJARIYNOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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